molecular formula C16H33BO3Si B15365320 tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane

Cat. No.: B15365320
M. Wt: 312.3 g/mol
InChI Key: KOWXKAKWXZNOPI-UHFFFAOYSA-N
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Description

Tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane is a useful research compound. Its molecular formula is C16H33BO3Si and its molecular weight is 312.3 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane (CAS No. 114653-19-9) is a silane compound featuring a boron-containing moiety. Its unique structural characteristics suggest potential applications in various biological contexts, particularly in medicinal chemistry and material science. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula: C18H35BO3Si
  • IUPAC Name: tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]oxysilane
  • Molecular Weight: 350.56 g/mol

The presence of the dioxaborolane moiety is significant as boron compounds have been shown to exhibit various biological activities including anti-cancer properties and the ability to modulate enzymatic functions.

1. Anticancer Properties

Research indicates that compounds containing dioxaborolane structures can exhibit anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis . The specific mechanism of action for this compound remains to be fully elucidated but may involve:

  • Inhibition of Protein Kinases: Dioxaborolanes can act as inhibitors of certain kinases involved in cancer progression.
  • Induction of Apoptosis: The compound may promote programmed cell death in malignant cells.

2. Enzyme Modulation

The boron atom in the compound can interact with biological molecules such as enzymes and nucleic acids. This interaction can lead to:

  • Enzyme Inhibition: Compounds with similar structures have been reported to inhibit enzymes like proteases and kinases .

Case Study 1: Anticancer Activity

A study conducted on a series of dioxaborolanes demonstrated their efficacy in reducing tumor size in xenograft models. The study highlighted that compounds with similar structural motifs to this compound showed significant reductions in tumor growth rates compared to control groups .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, a related dioxaborolane was found to effectively inhibit a specific kinase involved in cell signaling pathways critical for cancer cell proliferation. The study utilized kinetic assays to demonstrate the compound's potential as a therapeutic agent .

Data Tables

Activity Description Reference
AnticancerInhibits tumor growth; induces apoptosis
Enzyme ModulationPotential inhibitor of kinases
AntimicrobialDisrupts bacterial cell walls; interferes with metabolism

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further functionalization, such as amide bond formation.

Conditions Reagents Product Reference
Acidic hydrolysisH₂SO₄, H₂O, reflux5-Bromo-6-methoxybenzo[b]thiophene-3-carboxylic acid
Basic hydrolysisNaOH, H₂O/EtOH, reflux5-Bromo-6-methoxybenzo[b]thiophene-3-carboxylate salt

In a study, hydrolysis of the ester group facilitated the synthesis of carboxamide derivatives via coupling with amines .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Reaction Type Catalyst/Reagents Product Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid5-Aryl-6-methoxybenzo[b]thiophene-3-carboxylate
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine5-Amino-6-methoxybenzo[b]thiophene-3-carboxylate

For example, Suzuki coupling with aryl boronic acids under mild conditions replaces bromine with aryl groups, enhancing molecular diversity .

Electrophilic Aromatic Substitution (EAS)

The methoxy group at position 6 directs electrophiles to specific positions on the aromatic ring. Nitration and sulfonation occur at the para position relative to the methoxy group.

Reaction Reagents Position Product Reference
NitrationHNO₃, H₂SO₄Position 75-Bromo-6-methoxy-7-nitrobenzo[b]thiophene-3-carboxylate
SulfonationSO₃, H₂SO₄Position 75-Bromo-6-methoxy-7-sulfobenzo[b]thiophene-3-carboxylate

The bromine atom’s meta-directing effect and methoxy’s ortho/para-directing effect synergize to favor substitution at position 7.

Amide Bond Formation

The carboxylic acid (derived from ester hydrolysis) reacts with amines to form bioactive carboxamide derivatives.

Conditions Reagents Amine Application Reference
EDC/HOBt couplingEDC, HOBt, DIPEA1-Methyl-1H-pyrazoleRhoA/ROCK pathway inhibitors
Direct aminolysisNH₃, MeOHAmmoniaIntermediate for heterocyclic compounds

A study demonstrated that coupling with 1-methyl-1H-pyrazole yielded derivatives with potent anti-proliferative activity against cancer cells .

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones, altering electronic properties.

| Oxidizing Agent | Product | Biological Relevance

Properties

Molecular Formula

C16H33BO3Si

Molecular Weight

312.3 g/mol

IUPAC Name

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yloxy]silane

InChI

InChI=1S/C16H33BO3Si/c1-12(13(2)18-21(10,11)14(3,4)5)17-19-15(6,7)16(8,9)20-17/h13H,1H2,2-11H3

InChI Key

KOWXKAKWXZNOPI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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